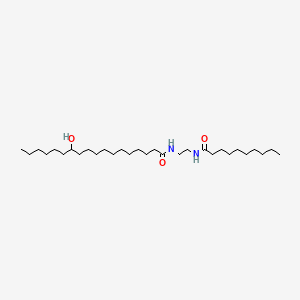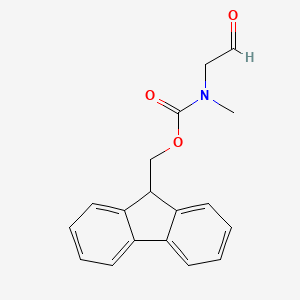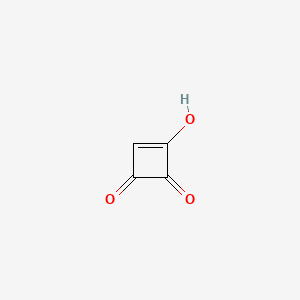
TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM: is a chemical compound with the molecular formula Er(C5H4C4H9)3 . It is a coordination complex where erbium is bonded to three butylcyclopentadienyl ligands. This compound is known for its use in various scientific and industrial applications, particularly in the field of materials science and catalysis .
Applications De Recherche Scientifique
Chemistry: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM is used as a precursor in the synthesis of erbium-doped materials, which are essential in the development of advanced materials with unique optical and electronic properties .
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in imaging and therapeutic applications due to its unique luminescent properties .
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes .
Mécanisme D'action
Mode of Action
The mode of action of Tris(butylcyclopentadienyl)erbium is primarily chemical rather than biological. It’s used in the atomic layer deposition (ALD) of certain materials . In this process, the compound interacts with other substances at the atomic level, leading to the formation of thin films .
Biochemical Pathways
Its primary function is in the deposition of thin films in material science applications .
Result of Action
The result of this compound’s action is the formation of thin films on surfaces during the ALD process . These films can be used in various applications, including electronics and optics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, a relatively low source temperature of 90°C is used for controlled Er doping in the range of 10^17 –10^18 cm^−3 . The compound’s stability, reactivity, and efficacy in the ALD process can be affected by these factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM can be synthesized through the reaction of erbium chloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The butylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Ligand exchange reactions using different cyclopentadienyl derivatives.
Major Products Formed:
Erbium Oxide: Formed through oxidation.
Reduced Erbium Complexes: Formed through reduction.
Substituted Erbium Complexes: Formed through ligand substitution.
Comparaison Avec Des Composés Similaires
TRIS(CYCLOPENTADIENYL)ERBIUM: Similar structure but with cyclopentadienyl ligands instead of butylcyclopentadienyl.
TRIS(METHYLCYCLOPENTADIENYL)ERBIUM: Similar structure but with methylcyclopentadienyl ligands.
TRIS(PHENYLCYCLOPENTADIENYL)ERBIUM: Similar structure but with phenylcyclopentadienyl ligands.
Uniqueness: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM is unique due to the presence of butyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
Propriétés
Numéro CAS |
153608-51-6 |
|---|---|
Formule moléculaire |
C27H39Er |
Poids moléculaire |
530.868 |
Nom IUPAC |
5-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3 |
Clé InChI |
XGKDHKBXKYVMJT-UHFFFAOYSA-N |
SMILES |
CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)



![4-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582818.png)

![N-[(2E)-4-Oxo-2-penten-2-yl]acetamide](/img/structure/B582827.png)
